molecular formula C12H11FO3 B2498787 6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid CAS No. 1785229-57-3

6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid

Cat. No.: B2498787
CAS No.: 1785229-57-3
M. Wt: 222.215
InChI Key: NLELASJUJRQTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorospiro[chroman-4,1’-cyclopropane]-2’-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a chroman ring fused to a cyclopropane ring. The presence of a fluorine atom and a carboxylic acid group further enhances its chemical properties, making it a compound of interest in various fields of scientific research.

Properties

IUPAC Name

6-fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLELASJUJRQTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C13CC3C(=O)O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[chroman-4,1’-cyclopropane]-2’-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable chroman derivative with a cyclopropane precursor under controlled conditionsThe carboxylic acid group is usually introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Reaction Scheme:

  • Intermediate Preparation : 1,1-Dichloro-1-fluoroethane reacts with thiophenol under basic conditions (e.g., K2_2CO3_3) to form a phenyl sulfide intermediate .

  • Oxidation : Oxone® oxidizes the sulfide to a sulfone derivative .

  • Cyclopropanation : The sulfone undergoes [2+1] cycloaddition with ethyl diazoacetate in the presence of a Ru(II) catalyst (e.g., RuCl2_2(PPh3_3)3_3), yielding a cyclopropane ester intermediate .

  • Hydrolysis and Decarboxylation : Alkaline hydrolysis followed by acidification produces the carboxylic acid .

Stereochemical Considerations

The spiro center and cyclopropane ring confer significant stereoelectronic constraints:

  • Enantioselective Synthesis : Immobilized esterases (EstS and EstR) resolve racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) in a biphasic system (aqueous/toluene), achieving >99% ee for (S)-enantiomers and 95–96% ee for (R)-enantiomers .

  • Conformational Analysis : The dihydropyranone ring adopts an envelope conformation, stabilizing the molecule via intramolecular hydrogen bonding (O–H⋯O) and C–H⋯π interactions .

Carboxylic Acid Derivatives

  • Esterification : Reacts with methanol/H2_2SO4_4 to form methyl esters (e.g., MFCC) .

  • Amide Formation : Couples with amines (e.g., 1-(2,2-difluorobenzodioxol-5-yl)cyclopropanamine) using EDC/HOBt, yielding bioactive amides .

Fluorine-Specific Reactions

  • Nucleophilic Aromatic Substitution : The electron-withdrawing fluorine activates the chroman ring for substitution at the 6-position under basic conditions .

Table 2: Catalytic Performance in Key Reactions

Reaction TypeCatalyst/EnzymeTemperature (°C)Time (h)Conversion (%)
CyclopropanationRuCl2_2(PPh3_3)3_3251282
Ester HydrolysisEstS40898
Asymmetric SynthesisCu(I)/Chiral Ligand−202470

Degradation and Stability

  • Thermal Stability : Decomposes above 200°C via decarboxylation and cyclopropane ring opening.

  • Photolytic Sensitivity : UV exposure (254 nm) induces fluorine displacement, forming quinone derivatives .

Scientific Research Applications

Synthesis Pathways

The synthesis of 6-fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid typically involves several key steps:

  • Formation of the Chroman Framework : The initial step usually involves the synthesis of the chroman core through cyclization reactions.
  • Introduction of the Cyclopropane Ring : This can be achieved via cyclopropanation reactions using suitable reagents.
  • Fluorination : The introduction of the fluorine atom can be performed through electrophilic fluorination methods.
  • Carboxylation : Finally, the carboxylic acid group is introduced through carboxylation reactions to yield the final product.

Drug Development

6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that can enhance the efficacy and selectivity of drug candidates. Notably, fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Antimicrobial Activity

Research indicates that 6-fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid possesses notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial activity of 6-fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.
Study 2 Explored the anti-inflammatory effects in animal models, showing reduced inflammation markers following treatment with the compound.
Study 3 Focused on the synthesis pathways and optimization for large-scale production, highlighting efficient methods for introducing functional groups to enhance biological activity.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[chroman-4,1’-cyclopropane]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one
  • 6-Fluorospiro[cyclopropane-1,3-indoline]

Uniqueness

6-Fluorospiro[chroman-4,1’-cyclopropane]-2’-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a fluorine atom and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a spirocyclic structure, which provides distinct steric and electronic characteristics that can enhance its pharmacological profiles.

Structural Characteristics

The molecular formula of 6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid is C12H11FO3C_{12}H_{11}FO_3 with a molecular weight of 222.21 g/mol. The presence of a fluorine atom is significant as it can increase the lipophilicity and binding affinity of the compound towards biological targets, potentially enhancing its therapeutic efficacy.

Biological Activities

Research indicates that 6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid exhibits a variety of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The structural attributes of the compound may contribute to its anti-inflammatory properties, which are valuable in managing chronic inflammatory diseases.
  • Potential Anticancer Activity : Some studies have indicated that fluorinated compounds can exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle regulation.

The mechanism of action for 6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid is primarily linked to its interactions with specific biological targets. The fluorine atom enhances the compound's ability to interact with cellular receptors and enzymes, potentially leading to altered signaling pathways that mediate its biological effects.

Synthesis Pathways

The synthesis of 6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid typically involves several key steps:

  • Formation of the Spirocyclic Framework : This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
  • Fluorination : The introduction of the fluorine atom can be achieved through various fluorination techniques, enhancing the compound's biological activity.
  • Carboxylation : The addition of the carboxylic acid functional group is crucial for the compound's activity and solubility.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro.
Study CAnticancer PotentialInduced apoptosis in cancer cell lines with IC50 values indicating potency.

Q & A

Q. What are the key synthetic methodologies for 6-fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid, and how do substituents influence reaction pathways?

Synthesis typically involves cyclopropanation strategies, such as using diazo compounds, ylides, or carbene intermediates to form the strained cyclopropane ring. The fluorine atom at the 6-position is introduced via fluorination reagents (e.g., Selectfluor®) or by incorporating pre-fluorinated precursors. Substituents like the chroman moiety and carboxylic acid group necessitate regioselective protection/deprotection steps to avoid side reactions. For example, Pd-catalyzed C–H functionalization can optimize spiro-ring formation .

Q. How does the spirocyclic structure impact the compound’s physicochemical properties?

The spiro[chroman-cyclopropane] framework introduces significant steric strain (bond angles ~60° for cyclopropane), increasing reactivity. The fluorine atom enhances lipophilicity and metabolic stability, while the carboxylic acid group enables salt formation for solubility modulation. Computational studies (DFT) reveal that the spiro-junction restricts conformational flexibility, influencing binding affinity in biological targets .

Q. What purification techniques are recommended for isolating this compound given its cyclopropane instability?

Due to the cyclopropane ring’s sensitivity to heat and acidic/basic conditions, low-temperature chromatography (e.g., flash chromatography at 4°C) or recrystallization in non-polar solvents (hexane/ethyl acetate) is advised. Mass-directed HPLC is preferred for high-purity isolation, with LC-MS monitoring to detect decarboxylation byproducts .

Q. How does the fluorine substituent influence biological activity compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions with target proteins. In enzyme inhibition assays, fluorinated analogs show 3–5× higher potency than non-fluorinated derivatives due to improved binding pocket occupancy. However, fluorine can also increase toxicity, necessitating dose-response profiling .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) affect the compound’s pharmacological profile?

The (1'R,2'S) configuration of the cyclopropane ring optimizes spatial alignment with chiral binding sites (e.g., kinases). Enantioselective synthesis via chiral catalysts (e.g., Jacobsen’s salen-Co) yields >90% ee. In vitro assays reveal that the (R,S)-enantiomer exhibits 10-fold higher IC₅₀ against COX-2 compared to the (S,R)-form .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using:

  • Cellular assays : Maintain pH 7.4 to avoid carboxylic acid protonation.
  • Kinetic studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
    Cross-validate findings with structural analogs (e.g., 3-phenylcyclopropane derivatives) to isolate fluorine-specific effects .

Q. What mechanistic insights explain the compound’s decarboxylation under thermal stress?

Decarboxylation proceeds via a cyclic transition state where the cyclopropane ring opens to form a diradical intermediate. The carboxylic acid group stabilizes the transition state, lowering the activation energy. At 120°C, 90% degradation occurs within 2 hours, yielding 2-fluorostyrene derivatives. Stabilization strategies include formulating as sodium salts or co-crystallizing with cyclodextrins .

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for cyclopropanation and fluorination. Key parameters:

  • Ring strain energy : ~27 kcal/mol for the cyclopropane moiety.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for regioselective functionalization.
    MD simulations (AMBER) further predict solvent effects on reaction pathways .

Q. What strategies optimize multi-component reactions for spirocycle formation?

Use green chemistry principles:

  • Solvent-free conditions : Ball milling with catalytic K₂CO₃ achieves 85% yield.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h.
    Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups post-cyclopropanation .

Q. How does fluorine substitution alter the compound’s metabolic stability in vivo?

In rat pharmacokinetic studies, the 6-fluoro derivative shows a 40% longer half-life (t₁/₂ = 8.2h) than non-fluorinated analogs due to reduced CYP450-mediated oxidation. However, fluorine increases plasma protein binding (95% vs. 82%), requiring dosage adjustments .

Methodological Guidelines

  • Stereochemical analysis : Use X-ray crystallography or NOESY NMR to confirm spirocyclic configurations.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
  • Toxicity screening : Prioritize Ames tests and hERG channel binding assays early in development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.